1,4-Dibromo-2,5-bis(undecyloxy)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(undecyloxy)benzene: is an organic compound with the molecular formula C26H44Br2O2 . It is a derivative of benzene, where two bromine atoms and two undecyloxy groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(undecyloxy)benzene can be synthesized through a multi-step process involving the bromination of 2,5-dihydroxybenzene followed by etherification with undecyl bromide. The general synthetic route involves:
Bromination: 2,5-dihydroxybenzene is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 2,5-dibromo-1,4-dihydroxybenzene.
Etherification: The dibromo compound is then reacted with undecyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis(undecyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2), thiourea, or sodium alkoxides in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2,5-bis(undecyloxy)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of liquid crystals and organic semiconductors.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacophore in medicinal compounds.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(undecyloxy)benzene involves its interaction with molecular targets through its bromine and undecyloxy groups. The bromine atoms can participate in halogen bonding and electrophilic substitution reactions, while the undecyloxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1,4-Dibromo-2,5-bis(undecyloxy)benzene can be compared with other similar compounds such as:
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of undecyloxy groups.
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar but with decyloxy groups instead of undecyloxy groups.
2,5-Dibromohydroquinone: Lacks the undecyloxy groups and has hydroxyl groups instead.
The uniqueness of this compound lies in its specific substitution pattern and the presence of long undecyloxy chains, which impart distinct physical and chemical properties.
Properties
IUPAC Name |
1,4-dibromo-2,5-di(undecoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48Br2O2/c1-3-5-7-9-11-13-15-17-19-21-31-27-23-26(30)28(24-25(27)29)32-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZDGUYEOOSQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697882 |
Source
|
Record name | 1,4-Dibromo-2,5-bis(undecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128424-39-5 |
Source
|
Record name | 1,4-Dibromo-2,5-bis(undecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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